molecular formula C15H21NO4S B1408751 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858251-79-2

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1408751
CAS No.: 1858251-79-2
M. Wt: 311.4 g/mol
InChI Key: OMRYSQKSYNCGRK-UHFFFAOYSA-N
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Description

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H21NO4S It is characterized by a piperidine ring substituted with a phenylpropylsulfonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylpropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as phenylpropylsulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.

    1-[(3-Phenylpropyl)sulfonyl]piperidine-2-carboxylic acid: Another positional isomer with the carboxylic acid group at the 2-position.

    1-[(3-Phenylpropyl)sulfonyl]piperidine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Properties

IUPAC Name

1-(3-phenylpropylsulfonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)14-9-4-10-16(12-14)21(19,20)11-5-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRYSQKSYNCGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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